2-(Methylsulfonyl)-4-nitroaniline

Overview

Description

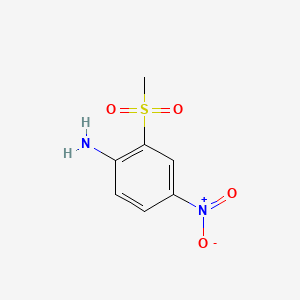

2-(Methylsulfonyl)-4-nitroaniline (CAS: 96-74-2) is a nitroaromatic compound featuring a methylsulfonyl (-SO₂CH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position of the aniline ring. Its methylsulfonyl group enhances polarity, making it relatively soluble in polar organic solvents compared to non-functionalized nitroanilines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-nitroaniline typically involves the nitration of 2-(Methylsulfonyl)aniline. The process begins with the sulfonation of aniline to form 2-(Methylsulfonyl)aniline, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position relative to the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and safety. The use of continuous flow systems allows for better control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Oxidation: The methylsulfonyl group can be oxidized to a sulfone group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Reduction: 2-(Methylsulfonyl)-4-phenylenediamine.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Oxidation: 2-(Methylsulfonyl)-4-nitrobenzenesulfonic acid.

Scientific Research Applications

Chemical Properties and Structure

2-(Methylsulfonyl)-4-nitroaniline features both a methylsulfonyl group and a nitro group, which contribute to its unique chemical reactivity. The presence of these functional groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : this compound serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including substitutions and reductions.

2. Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria at concentrations as low as 20 μM, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Effects : In animal models, this compound has demonstrated the ability to reduce inflammatory markers significantly, indicating its potential role as a COX-2 inhibitor.

- Anti-cancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by interfering with cellular pathways related to apoptosis and cell proliferation. Molecular docking studies suggest effective binding to specific protein targets involved in cancer progression.

3. Material Science

- Nonlinear Optical Devices : The compound has been explored for its nonlinear optical properties, making it suitable for use in devices such as frequency doublers and optical mixers. Its high nonlinear coefficient makes it a promising candidate for advanced photonic applications .

Case Studies

1. Cancer Cell Line Studies

In vitro experiments have shown that treatment with this compound leads to decreased viability in breast cancer cells. This suggests its potential utility in oncology as a therapeutic agent targeting specific cancer pathways.

2. Microbial Inhibition Tests

Experimental results demonstrated that this compound effectively inhibited bacterial growth at low concentrations, highlighting its applicability in antibiotic development.

3. Inflammation Models

Studies involving animal models of inflammation revealed that administration of the compound resulted in significant reductions in inflammatory markers, supporting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-(Methylsulfonyl)-2-nitrobenzoic acid (CAS: 898547-72-3)

- Structure : Nitro (2-position) and methylsulfonyl (5-position) groups on a benzoic acid backbone.

- Key Differences: The carboxylic acid (-COOH) group introduces additional acidity (pKa ~2-3) and hydrogen-bonding capacity, enhancing water solubility compared to 2-(Methylsulfonyl)-4-nitroaniline. The nitro group’s position (2 vs.

4-(Methylsulfanyl)-2-nitroaniline (CAS: 23153-09-5)

- Structure : Methylsulfanyl (-SCH₃) at 4-position and nitro at 2-position.

- Key Differences : The sulfanyl group (-SCH₃) is electron-donating, opposing the electron-withdrawing nature of methylsulfonyl (-SO₂CH₃). This results in reduced polarity and lower solubility in polar solvents. Additionally, -SCH₃ is more prone to oxidation, limiting stability under oxidative conditions .

N-[2-(Trifluoromethyl)-4-nitrophenyl]-4-nitroaniline (Compound 1 in )

- Structure : Trifluoromethyl (-CF₃) and nitro groups on a diphenylamine scaffold.

- Key Differences : The -CF₃ group is a stronger electron-withdrawing group than -SO₂CH₃, further deactivating the aromatic ring. This compound exhibited a lower binding constant (Kb = 81) with AOT micelles in n-hexane compared to nitro-substituted analogs, highlighting the steric and electronic impact of substituents on interfacial interactions .

Solubility and Binding Behavior

- This compound: Moderately soluble in dimethyl sulfoxide (DMSO) and acetone due to polar -SO₂CH₃ and -NO₂ groups.

- 4-(Methylsulfonyl)-2-nitrophenol (CAS: 97-10-9): The phenolic -OH group increases water solubility (logP ~1.5 vs. ~2.8 for this compound) but reduces stability in acidic environments .

- Nitrodiphenylamines (): Binding constants (Kb) with AOT micelles vary significantly: Compound 1 (Kb = 81 in n-hexane): Lower binding due to steric hindrance from -CF₃. Compound 2 (Kb = 5092): Higher binding attributed to nitro group’s hydrogen-bond acceptor ability. This suggests that this compound’s -SO₂CH₃ group may similarly enhance micelle binding compared to non-sulfonated analogs .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | logP | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|---|

| This compound | 96-74-2 | C₇H₈N₂O₄S | 2.8 | Moderate (DMSO, acetone) | Agrochemical intermediates |

| 5-(Methylsulfonyl)-2-nitrobenzoic acid | 898547-72-3 | C₈H₇NO₆S | 1.2 | High (water, ethanol) | Pharmaceutical synthesis |

| 4-(Methylsulfanyl)-2-nitroaniline | 23153-09-5 | C₇H₈N₂O₂S | 3.5 | Low (hexane, chloroform) | Organic synthesis |

| N-[2-(Trifluoromethyl)-4-nitrophenyl]-4-nitroaniline | - | C₁₃H₈F₃N₃O₄ | 4.1 | Low (n-hexane) | Surfactant studies |

Biological Activity

2-(Methylsulfonyl)-4-nitroaniline, with the molecular formula C7H8N2O4S, is an organic compound that has garnered attention for its diverse biological activities. This compound features both a methylsulfonyl group and a nitro group, which contribute to its unique chemical properties and potential therapeutic applications. Recent studies have focused on its anti-cancer, antimicrobial, and anti-inflammatory properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Methylsulfonyl Group : Enhances reactivity and solubility.

- Nitro Group : Acts as both a pharmacophore and a toxicophore, influencing biological interactions.

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-4-nitroaniline | Nitro group on aniline | Lacks sulfonyl group |

| 4-Nitroaniline | Simple nitro-substituted aniline | More straightforward synthesis |

| 2-Amino-4-nitrophenol | Hydroxyl instead of sulfonyl | Exhibits different reactivity patterns |

| 3-Methyl-4-nitroaniline | Methyl substitution at position 3 | Different steric effects |

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. The compound has been shown to inhibit the growth of various cancer cell lines by interfering with cellular pathways related to apoptosis and cell proliferation. Molecular docking studies suggest that it can effectively bind to specific protein targets involved in cancer progression, making it a promising candidate for drug development .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Its mechanism may involve the generation of reactive oxygen species (ROS) through redox reactions facilitated by the nitro group, leading to cellular toxicity in microorganisms . Studies have reported effective inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .

Anti-Inflammatory Effects

The methylsulfonyl moiety in this compound is associated with anti-inflammatory properties. It has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound can reduce the production of prostaglandins, which are key mediators of inflammation . This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The methylsulfonyl group can act as an electrophilic warhead, interacting with nucleophiles in biological systems.

- Redox Activity : The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biomolecules .

- Protein Binding : The compound's ability to bind to proteins involved in cancer pathways enhances its potential as a therapeutic agent.

Case Studies and Research Findings

- Cancer Cell Line Studies : In vitro studies have shown that treatment with this compound results in decreased viability of breast cancer cells, indicating its potential use in oncology .

- Microbial Inhibition Tests : Experimental results demonstrated that at concentrations as low as 20 μM, the compound effectively inhibited bacterial growth, suggesting its applicability in developing new antibiotics .

- Inflammation Models : In animal models of inflammation, administration of the compound led to significant reductions in inflammatory markers, supporting its role as a COX-2 inhibitor .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(Methylsulfonyl)-4-nitroaniline, considering functional group compatibility and yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-nitroaniline derivatives. A validated approach includes using benzenesulfonyl chloride under inert conditions (e.g., argon atmosphere) with 1,2-dichloroethane as a solvent and p-toluenesulfonic acid as a catalyst, followed by deprotection . Alternative routes may employ direct methylsulfonyl group introduction via nucleophilic substitution, leveraging protocols similar to those used for methylsulfonyl-aniline derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and confirm aromatic ring substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., HRMS data showing <2 ppm deviation between calculated and observed values) .

- Infrared Spectroscopy (IR) : Confirms the presence of nitro (-NO₂) and sulfonyl (-SO₂-) groups via characteristic absorption bands.

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store in anhydrous conditions at temperatures below -20°C in amber glass vials to prevent photodegradation and hydrolysis. Stability studies on analogous nitroaniline derivatives suggest these conditions minimize decomposition .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the electronic properties and reactivity of 4-nitroaniline derivatives?

- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group (EWG), which decreases electron density on the aromatic ring. This directs electrophilic substitution reactions to meta positions relative to the nitro group. Comparative studies with 4-nitroaniline (lacking the sulfonyl group) show reduced reactivity toward nitration due to increased deactivation . Computational modeling (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Over-sulfonylation : Controlled stoichiometry of sulfonylating agents (e.g., 1.1 equivalents of methylsulfonyl chloride) prevents multi-sulfonylation.

- Nitro Group Reduction : Use inert atmospheres (argon/nitrogen) to avoid reduction by trace moisture or reactive intermediates .

- Byproduct Formation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and employ silica gel column chromatography for purification .

Q. How can computational chemistry aid in predicting the reactivity or spectroscopic signatures of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts NMR chemical shifts (e.g., using the GIAO method) and IR vibrational frequencies. The SMILES string

Nc1ccc(cc1[N+](=O)[O-])S(=O)(=O)C(derived from structural analogs) enables molecular dynamics simulations . - Reactivity Modeling : Identifies preferred reaction pathways for functionalization (e.g., electrophilic substitution at meta positions) by analyzing Fukui indices and electrostatic potential maps.

Properties

IUPAC Name |

2-methylsulfonyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMXIMWZIRTKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059138 | |

| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-74-2 | |

| Record name | 2-(Methylsulfonyl)-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mesyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mesyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MESYL-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPB68RZ6WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.